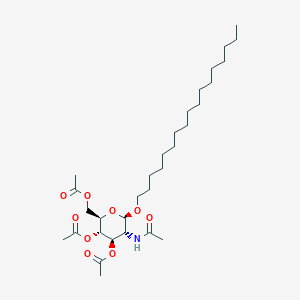![molecular formula C14H19NO4 B1443916 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 919111-34-5](/img/structure/B1443916.png)
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
説明
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a chemical compound with the CAS number 919111-34-5 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, such as its melting point, boiling point, density, and molecular formula, can be found on various chemical databases .科学的研究の応用
Cancer Treatment Research
This compound has shown promise in cancer treatment research due to its potential antiproliferative action against cancer cells . Its high antioxidant properties make it a candidate for pharmaceutical ingredients in oncology. The ability to synthesize new compounds with antiproliferative properties is crucial in the development of new cancer therapies.
Organic Synthesis
The compound is synthesized using the Petasis reaction, which is a mild condition reaction involving aldehyde, amine, and boronic acid . This method is significant in organic synthesis because it allows for the creation of biologically active compounds that can be used in various medical applications.
Quantum Chemical Calculations
In theoretical chemistry, this compound is used for quantum chemical calculations to understand its structural properties . These calculations include density functional theory (DFT) and are essential for predicting the reactivity and interaction of molecules, which is vital for drug design and materials science.
Spectroscopic Studies
The compound’s structural analysis is supported by spectroscopic studies, including FTIR, UV, NMR, and computational spectral studies . These studies are fundamental in analytical chemistry for identifying and quantifying molecular components, which is crucial for quality control in pharmaceuticals.
Nonlinear Optical (NLO) Analysis
The compound is investigated for its nonlinear optical properties, which are important in the development of new materials for optoelectronics . NLO materials are used in telecommunications, information processing, and other technologies that require the manipulation of light.
Biotechnology Applications
Due to its structural characteristics, the compound may have applications in biotechnology, particularly in the development of bioactive compounds . Its stability and ability to bind with target molecules make it a valuable asset in the design of biomolecules and biocatalysts.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-11(13(6-12)19-2)8-15-7-10(9-16)5-14(15)17/h3-4,6,10,16H,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSRVSSKYBSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(CC2=O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734741 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
CAS RN |
919111-34-5 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



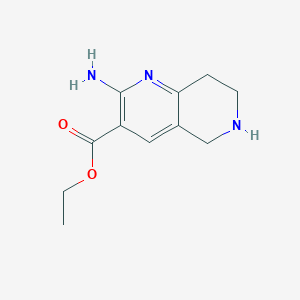
![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)

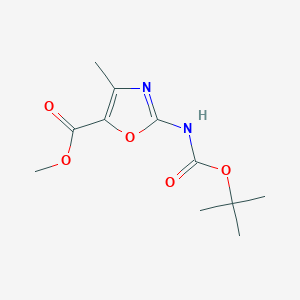
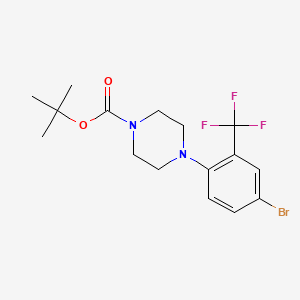


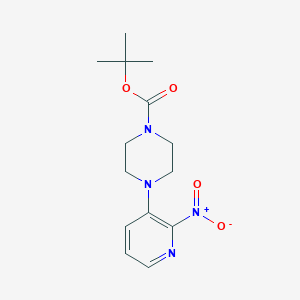


![2-Boc-2,7-diazaspiro[4.5]decane oxalate](/img/structure/B1443847.png)
![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
